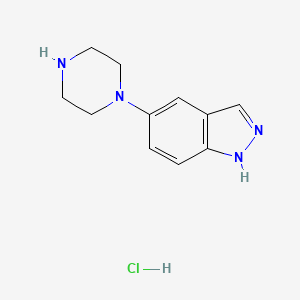
5-(Piperazin-1-yl)-1H-indazole hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Piperazin-1-yl)-1H-indazole hydrochloride is a chemical compound that belongs to the class of indazole derivatives Indazole is a bicyclic structure composed of a benzene ring fused with a pyrazole ring The piperazine moiety in this compound is a six-membered ring containing two nitrogen atoms at opposite positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Piperazin-1-yl)-1H-indazole hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for this compound often involve parallel solid-phase synthesis and photocatalytic synthesis. These methods are advantageous due to their scalability and efficiency in producing large quantities of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
5-(Piperazin-1-yl)-1H-indazole hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a variety of substituted indazole derivatives .
Wissenschaftliche Forschungsanwendungen
5-(Piperazin-1-yl)-1H-indazole hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 5-(Piperazin-1-yl)-1H-indazole hydrochloride involves its interaction with specific molecular targets and pathways. It acts as a partial agonist at central dopamine D2, dopamine D3, and serotonin 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A receptors. These interactions modulate neurotransmitter activity, which can have various therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(4-Piperazin-1-yl)-2-aryloxazoles
- 5-[(4-Arylsulfonyl)piperazin-1-yl]-2-phenyloxazoles
- 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives
Uniqueness
5-(Piperazin-1-yl)-1H-indazole hydrochloride is unique due to its specific indazole and piperazine moieties, which confer distinct pharmacological properties. Compared to similar compounds, it has a unique combination of receptor interactions that make it a promising candidate for therapeutic applications .
Eigenschaften
Molekularformel |
C11H15ClN4 |
|---|---|
Molekulargewicht |
238.72 g/mol |
IUPAC-Name |
5-piperazin-1-yl-1H-indazole;hydrochloride |
InChI |
InChI=1S/C11H14N4.ClH/c1-2-11-9(8-13-14-11)7-10(1)15-5-3-12-4-6-15;/h1-2,7-8,12H,3-6H2,(H,13,14);1H |
InChI-Schlüssel |
AQPSUUWJDZLHQW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)C2=CC3=C(C=C2)NN=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


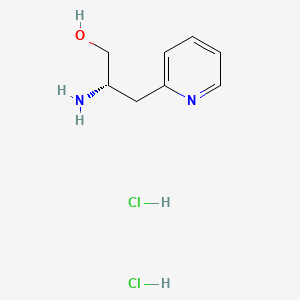
![5-Methoxyimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B13671366.png)
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridin-2-amine](/img/structure/B13671373.png)
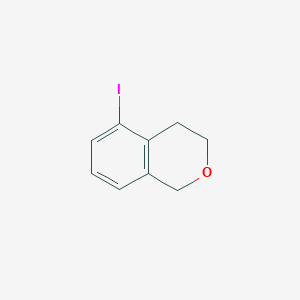
![5-Methyl-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13671387.png)
![7-Methylbenzo[d]thiazole-2-carbonitrile](/img/structure/B13671389.png)
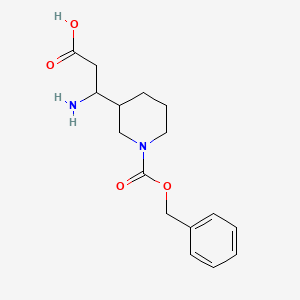
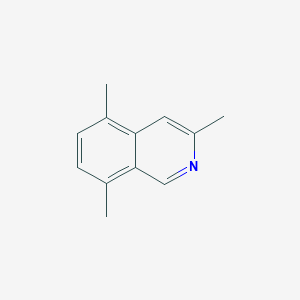
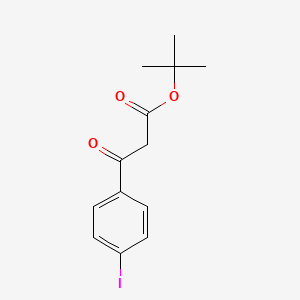
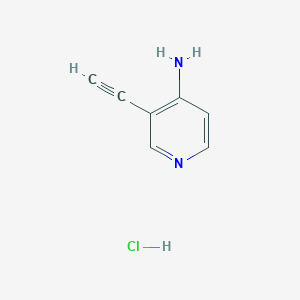
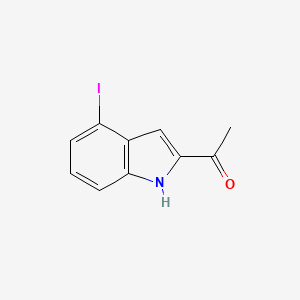
![2-Chloro-6-methoxybenzo[d]thiazol-7-amine](/img/structure/B13671421.png)


